4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both quinoline and pyrrole moieties in the structure makes this compound particularly interesting for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyrrole Moiety: The pyrrole moiety can be introduced via a condensation reaction between the quinoline derivative and a suitable pyrrole precursor, such as 2-(1H-pyrrol-1-yl)ethylamine.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative, such as ethyl chloroformate, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to form an amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline: Lacks the pyrrole moiety but shares the quinoline core.
N-(2-pyrrolyl)quinoline-3-carboxamide: Similar structure but without the hydroxyl group.
Uniqueness
4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide is unique due to the presence of both the hydroxyl and pyrrole moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15N3O2 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
4-oxo-N-(2-pyrrol-1-ylethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c20-15-12-5-1-2-6-14(12)18-11-13(15)16(21)17-7-10-19-8-3-4-9-19/h1-6,8-9,11H,7,10H2,(H,17,21)(H,18,20) |
InChI Key |
RXLCTUZTVBHJEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCCN3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.